Limonene dioxide
Overview
Description
Limonene dioxide is a natural product found in Cryptomeria japonica with data available.
Scientific Research Applications
1. Biopolymer Production
Limonene dioxide is a crucial intermediate molecule in developing biobased polycarbonates and nonisocyanate polyurethanes. Innovative methods for its synthesis, such as ultrasonic and catalyst-free epoxidation using dimethyl dioxirane, have been explored. This process allows for rapid conversion of limonene to this compound with high yield, presenting an efficient route for producing these sustainable polymers (Charbonneau et al., 2018).
2. Polymer Synthesis Enhancement
This compound has been identified as a platform molecule for new biopolymers. Studies have shown that altering the epoxidation process can significantly impact the yield of this compound, which in turn influences the production of these biopolymers (Charbonneau et al., 2018).
3. Polycarbonates from Limonene Oxide and CO2
Research has demonstrated that limonene epoxide reacts with carbon dioxide in a ring-opening copolymerization reaction to form polycarbonates with exceptional properties. These polycarbonates, synthesized using low-cost catalysts, highlight the potential of limonene and CO2 in creating sustainable materials (Parrino et al., 2018).
4. Biobased Polymer Monomers
Limonene epoxides and derivatives, including this compound, have garnered attention as renewable building blocks for biobased monomers and polymers. Various polymerization techniques have been applied to these monomers, highlighting their versatility in the development of sustainable materials (Louisy et al., 2022).
5. Green Chemistry Applications
This compound is recognized as a green monomer in synthesizing polymers like polycarbonates, epoxy resins, and polyurethanes. Studies have focused on developing green technologies for its synthesis, emphasizing the importance of selectivity and yield in these processes (Ahmat & Kaliaguine, 2022).
6. Alternative Solvent and Synthon Applications
Limonene, from which this compound is derived, has been studied as an agro-chemical platform for producing and extracting various bioactive compounds. Its potential as a green solvent for extracting these compounds has also been explored, showcasing its versatility beyond direct applications of this compound (Aissou et al., 2016).
Mechanism of Action
Target of Action
Limonene dioxide, also known as Dipentene dioxide, is a bioactive compound that has been studied for its interaction with various targets. It has been found to have antimicrobial susceptibility against Listeria monocytogenes . The compound interacts with the cell membrane of the bacteria, causing destruction of the cell integrity and wall structure .
Mode of Action
This compound interacts with its targets, primarily the cell membrane of bacteria, leading to significant changes in the cell structure. Scanning electron microscopy has verified that this compound causes the destruction of the cell integrity and wall structure of Listeria monocytogenes . It increases the conductivity and leakage of intracellular biomacromolecules (nucleic acids and proteins), confirming its significant effect on cell membrane permeability .
Biochemical Pathways
The mechanism of action of this compound involves its influence on the cell morphology, membrane permeability, and changes in the protein, nucleic acid, ATP, ATPase (Na + K ±ATPase, Ca 2±ATPase), respiratory chain complex IV, and differential protein expression of the respiratory chain complex of Listeria monocytogenes . It hinders ATP synthesis by inhibiting the activity of the respiratory complex and ATPase .
Pharmacokinetics
It is known that this compound is used in the creation of bio-based thermosets . This suggests that the compound has properties that allow it to be effectively utilized and distributed in these materials.
Result of Action
The molecular and cellular effects of this compound’s action include the destruction of the cell integrity and wall structure, increased cell membrane permeability, and hindered ATP synthesis . These effects lead to the antimicrobial activity of this compound against Listeria monocytogenes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hydrophobicity, volatility, and sensitivity to heat, light, oxygen, and moisture are affected by environmental factors such as oxygen, light, and temperature . These factors can influence the effectiveness of this compound in its applications.
Properties
IUPAC Name |
1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9-4-3-7(5-8(9)12-9)10(2)6-11-10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHIUNHSNSQJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1O2)C3(CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29616-43-1 | |
Record name | Limonene dioxide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29616-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor of methanol; [HSDB] | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyl-2-oxiranyl)- | |
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Record name | Limonene diepoxide | |
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Boiling Point |
242 °C | |
Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
118 °C, 118 °C OC | |
Record name | Limonene diepoxide | |
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Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
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Solubility |
SLIGHTLY SOL IN WATER; MISCIBLE WITH METHANOL AND BENZENE; MISCIBLE WITH CARBON TETRACHLORIDE AND HEXANE | |
Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0287 @ 20 °C/4 °C | |
Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.40 | |
Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.02 MM HG @ 20 °C | |
Record name | Limonene diepoxide | |
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Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
96-08-2 | |
Record name | Limonene dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Limonene diepoxide | |
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Record name | Limonene dioxide | |
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Record name | Limonene dioxide | |
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Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyl-2-oxiranyl)- | |
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Record name | 1-methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane | |
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Record name | LIMONENE DIEPOXIDE | |
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Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
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Melting Point |
FREEZING POINT: -100 °C | |
Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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